

VU6005806: A Technical Guide for Neuroscience Drug Discovery

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For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6005806 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1][2] As a member of the thieno[2,3-c]pyridazine chemical series, it represents a significant advancement in the development of M4 PAMs for the potential treatment of neuropsychiatric disorders such as schizophrenia.[1][2] This technical guide provides a comprehensive overview of **VU6005806**, including its mechanism of action, key in vitro and in vivo data, experimental protocols, and the signaling pathways it modulates.

Chemical Properties and Structure

VU6005806, also known as AZN-00016130, is a small molecule with a core thieno[2,3-c]pyridazine scaffold.[1][2]

Chemical Structure:

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Caption: Chemical structure of VU6005806.



Quantitative Data

The following tables summarize the key in vitro potency and pharmacokinetic data for **VU6005806**.

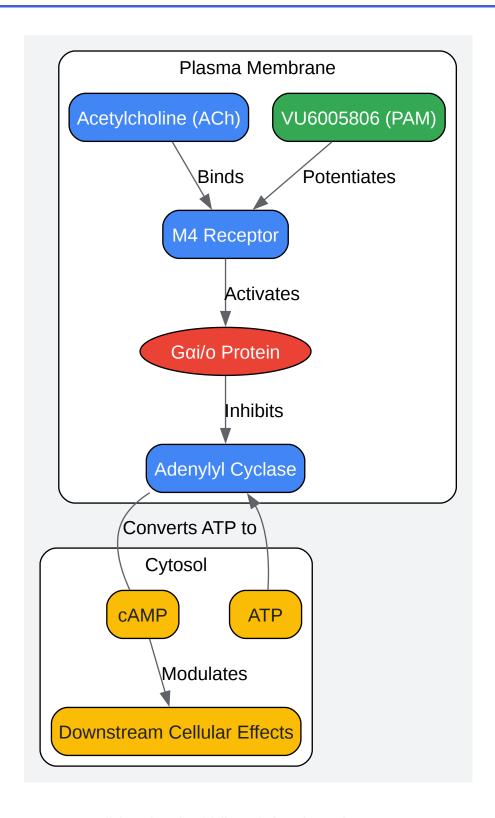
Table 1: In Vitro Potency of VU6005806[3]

Species	Receptor	EC50 (nM)
Human	M4	94
Rat	M4	28
Dog	M4	87
Cynomolgus Monkey	M4	68

Mechanism of Action and Signaling Pathway

VU6005806 acts as a positive allosteric modulator at the M4 muscarinic acetylcholine receptor. This means it does not directly activate the receptor but enhances the response of the receptor to the endogenous agonist, acetylcholine (ACh).[2] M4 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o signaling pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5]





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Caption: M4 muscarinic receptor signaling pathway modulated by **VU6005806**.

Experimental Protocols



Calcium Mobilization Assay

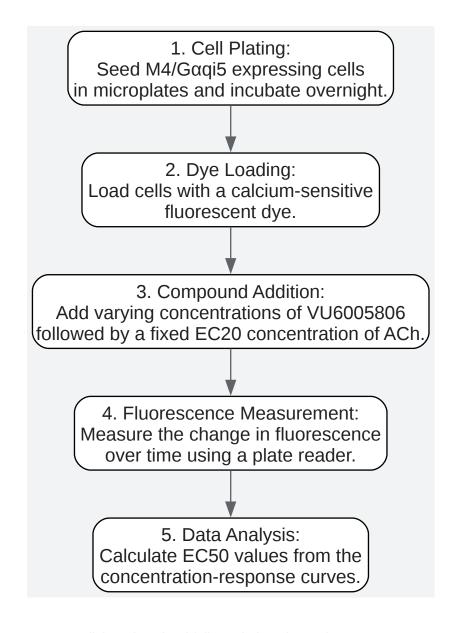
This assay is a common method to determine the potency of M4 PAMs. Since M4 receptors are Gαi/o-coupled, they are often co-expressed with a promiscuous G-protein, such as Gαqi5, in a host cell line (e.g., CHO-K1 or HEK293 cells). This chimeric G-protein links M4 receptor activation to the phospholipase C (PLC) pathway, leading to a measurable increase in intracellular calcium.

Materials:

- CHO-K1 or HEK293 cells stably co-expressing the human M4 receptor and Gαqi5.
- Standard cell culture medium (e.g., F-12 or DMEM/F12 with 10% FBS and antibiotics).
- Black, clear-bottom, 96-well or 384-well microplates.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 NW).
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- · Acetylcholine (ACh) solution.
- VU6005806 compound solution.
- Fluorescence plate reader with automated liquid handling capabilities.

Methodology:





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Caption: Experimental workflow for a calcium mobilization assay.

- Cell Plating: Seed the M4/Gαqi5 expressing cells into black, clear-bottom microplates at an appropriate density and incubate overnight to allow for cell adherence.
- Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves a 1-2 hour incubation at 37°C.
- Compound Preparation: Prepare serial dilutions of VU6005806 in assay buffer. Also, prepare
 a solution of acetylcholine at a concentration that elicits approximately 20% of the maximal



response (EC20).

- Assay Execution:
 - Place the cell plate in a fluorescence plate reader.
 - Add the various concentrations of VU6005806 to the wells and incubate for a short period.
 - Add the EC20 concentration of acetylcholine to all wells simultaneously using the instrument's liquid handling capabilities.
- Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
- Data Analysis: Plot the peak fluorescence response against the concentration of VU6005806. Fit the data to a four-parameter logistical equation to determine the EC50 value, which represents the concentration of the PAM that produces 50% of its maximal potentiation.

In Vivo Efficacy

VU6005806 has been profiled as a high-quality preclinical in vivo probe.[2] M4 PAMs have shown efficacy in rodent models relevant to schizophrenia, such as reversing amphetamine-induced hyperlocomotion.[6] While specific in vivo efficacy data for **VU6005806** is detailed in the primary literature, the general approach involves administering the compound to animal models of neuropsychiatric disorders and assessing its ability to reverse disease-relevant behavioral or cognitive deficits.

Structure-Activity Relationship (SAR)

VU6005806 belongs to the thieno[2,3-c]pyridazine class of M4 PAMs.[2] Structure-activity relationship studies within this class have revealed key structural features that contribute to potency and selectivity. The thieno[2,3-c]pyridazine core is a consistent feature of many potent M4 PAMs.[2] Modifications at the C3 position of the pyridazine ring have been explored to optimize the pharmacological properties of these compounds.[2]

Conclusion



VU6005806 is a valuable research tool for investigating the role of the M4 muscarinic receptor in the central nervous system. Its high potency and selectivity make it a suitable probe for both in vitro and in vivo studies aimed at validating the M4 receptor as a therapeutic target for schizophrenia and other neuropsychiatric disorders. The data and protocols presented in this guide are intended to facilitate further research and drug discovery efforts in this promising area of neuroscience.

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